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Compound of Interest

Compound Name:

1-

(Dimethylamino)cyclohexanecarbo

nitrile

Cat. No.: B097430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 1-
(Dimethylamino)cyclohexanecarbonitrile and related alternative compounds. The

information presented is essential for the identification, characterization, and quality control of

these molecules in research and development settings.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-
(Dimethylamino)cyclohexanecarbonitrile and two structurally related compounds:

Cyclohexanecarbonitrile and 1-Aminocyclohexanecarbonitrile. This comparative data facilitates

the differentiation and identification of these compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Compound
Chemical Shift (δ)
ppm

Multiplicity Assignment

1-

(Dimethylamino)cyclo

hexanecarbonitrile

~ 2.3 s -N(CH₃)₂

~ 1.5 - 2.0 m Cyclohexyl-H

Cyclohexanecarbonitri

le
~ 2.6 m -CH(CN)-

~ 1.2 - 1.9 m Cyclohexyl-H

1-

Aminocyclohexanecar

bonitrile

~ 1.8 (broad s) s -NH₂

~ 1.3 - 2.5 m Cyclohexyl-H

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Compound Chemical Shift (δ) ppm Assignment

1-

(Dimethylamino)cyclohexanec

arbonitrile

~ 122 -C≡N

~ 60 C-N

~ 40 -N(CH₃)₂

~ 20 - 35 Cyclohexyl-C

Cyclohexanecarbonitrile ~ 125 -C≡N

~ 30 -CH(CN)-

~ 25 - 27 Cyclohexyl-C

1-

Aminocyclohexanecarbonitrile
~ 123 -C≡N

~ 50 C-NH₂

~ 23 - 38 Cyclohexyl-C

Table 3: IR Spectroscopic Data
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Compound Absorption (cm⁻¹) Functional Group

1-

(Dimethylamino)cyclohexanec

arbonitrile

~ 2230 C≡N (Nitrile)

~ 2930, 2860 C-H (Aliphatic)

~ 1450 C-H (Bend)

Cyclohexanecarbonitrile ~ 2240 C≡N (Nitrile)

~ 2935, 2860 C-H (Aliphatic)

~ 1450 C-H (Bend)

1-

Aminocyclohexanecarbonitrile
~ 3350, 3280 N-H (Amine)

~ 2225 C≡N (Nitrile)

~ 2940, 2860 C-H (Aliphatic)

Table 4: Mass Spectrometry (MS) Data (Predicted Fragmentation)

Compound Molecular Ion (M⁺) m/z Key Fragment Ions (m/z)

1-

(Dimethylamino)cyclohexanec

arbonitrile

152
137 (M-CH₃), 125 (M-HCN),

83, 69, 58

Cyclohexanecarbonitrile 109 82 (M-HCN), 68, 55, 41

1-

Aminocyclohexanecarbonitrile
124 97 (M-HCN), 82, 69, 55, 42

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment.

Set the spectral width to cover the range of -2 to 12 ppm.

Apply a 90° pulse with a relaxation delay of 1-2 seconds.

Collect a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-

noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 220 ppm.

Employ a 30° or 45° pulse to reduce relaxation times, with a relaxation delay of 2 seconds.

Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of

¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference

the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:
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Neat (for liquids): Place a drop of the neat liquid sample between two potassium bromide

(KBr) or sodium chloride (NaCl) plates.

KBr Pellet (for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in

an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion for

pure samples.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the

ions based on their mass-to-charge ratio (m/z).

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and

fragment ions (e.g., m/z 40-300).

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to

deduce the structure of the compound. Compare the obtained spectrum with spectral
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libraries for confirmation.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: General workflow for organic compound identification using spectroscopic methods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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